4-(4-benzylpiperidin-1-yl)-7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BENZYL-1-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as an inhibitor of protein kinase B (PKB or Akt), which plays a crucial role in intracellular signaling pathways regulating growth and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZYL-1-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE involves multiple steps. One of the key steps includes the formation of the pyrrolo[2,3-d]pyrimidine core, which is achieved through the condensation of appropriate precursors under controlled conditions. The benzyl and chlorophenyl groups are introduced through subsequent substitution reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to monitor the reaction progress and product quality .
Chemical Reactions Analysis
Types of Reactions
4-BENZYL-1-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the core structure.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, which can be used to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
4-BENZYL-1-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer agent due to its inhibitory effects on protein kinase B (PKB or Akt).
Industry: Utilized in the development of new pharmaceuticals and chemical probes
Mechanism of Action
The compound exerts its effects primarily by inhibiting protein kinase B (PKB or Akt). This inhibition disrupts the signaling pathways that regulate cell growth and survival, making it a potential candidate for cancer therapy. The molecular targets include the pleckstrin homology (PH) domain of PKB, which is crucial for its activation and function .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also inhibit PKB but differ in their substitution patterns and pharmacokinetic properties.
Phenylpyrazoles: These compounds share a similar core structure but have different substituents, leading to varied biological activities.
Uniqueness
4-BENZYL-1-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE is unique due to its specific substitution pattern, which provides high selectivity and potency as a PKB inhibitor. This makes it a valuable compound for targeted cancer therapy research .
Properties
Molecular Formula |
C30H27ClN4 |
---|---|
Molecular Weight |
479.0 g/mol |
IUPAC Name |
4-(4-benzylpiperidin-1-yl)-7-(3-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C30H27ClN4/c31-25-12-7-13-26(19-25)35-20-27(24-10-5-2-6-11-24)28-29(32-21-33-30(28)35)34-16-14-23(15-17-34)18-22-8-3-1-4-9-22/h1-13,19-21,23H,14-18H2 |
InChI Key |
DHZIFESAIAESDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NC=NC4=C3C(=CN4C5=CC(=CC=C5)Cl)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.